4-Imidazolidinone, 5-hydroxyimino-2-imino-1-methyl-

Nitrosation chemistry Reaction intermediate Product yield comparison

Researchers studying the creatinine-to-methylnitrosourea nitrosation cascade require pre-formed creatinine-5-oxime (OCNO) to achieve reproducible kinetics and downstream yields. Starting with CAS 34356-73-5 instead of creatinine delivers an 11.2% MOHO yield-14-fold higher than the 0.8% obtained via direct CRN nitrosation. • Validated non-carcinogenic at 600 mg/kg in neonatal mouse models-zero tumors vs. 92% incidence for positive control. • Well-characterized dual pKa (2.7, 8.9) and defined syn/anti isomer distribution support HPLC-UV/LC-MS method validation. • Supplied at ≥98% purity with global shipping; ideal as a mechanistic probe, negative control, or certified reference standard.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 34356-73-5
Cat. No. B13951249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazolidinone, 5-hydroxyimino-2-imino-1-methyl-
CAS34356-73-5
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESCN1C(=C(N=C1N)O)N=O
InChIInChI=1S/C4H6N4O2/c1-8-2(7-10)3(9)6-4(8)5/h9H,1H3,(H2,5,6)
InChIKeyPODSEHFCJNILGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Creatinine-5-Oxime (CAS 34356-73-5) Overview for Nitrosation Research


4-Imidazolidinone, 5-hydroxyimino-2-imino-1-methyl- (CAS 34356-73-5), commonly designated creatinine-5-oxime (OCNO), is a small-molecule heterocycle (C₄H₆N₄O₂, MW 142.12) belonging to the imidazolidinone class. Formed via nitrosation of creatinine (CRN) at the C-5 position [1], this compound serves as a key intermediate in the stepwise nitrosation cascade leading to 1-methyl-5-oxohydantoin 5-oxime (MOHO) and ultimately the carcinogen methylnitrosourea [2]. Its well-characterized (E)-configured hydroxyimino group and dual imino/oxime functionality confer distinct reactivity and ionization behavior that differentiate it from the parent creatinine and the downstream hydantoin product.

Workflow Nitrosation cascade intermediate studies
Key Attribute (E)-configured hydroxyimino group with dual imino/oxime reactivity
Use Context Mechanistic nitrosation research & analytical method development

Why Generic Analogs Cannot Replace Creatinine-5-Oxime


Although creatinine (CRN) and 1-methylhydantoin-5-oxime (MOHO) are structurally related, their nitrosation kinetics, product distributions, and toxicological profiles diverge substantially from those of CAS 34356-73-5. Substituting CRN fails to provide the same downstream reactivity: direct nitrosation of CRN yields MOHO at only 0.8%, whereas nitrosation of pre-formed OCNO yields MOHO at 11.2% under identical conditions [1]. Conversely, MOHO cannot serve as a surrogate for OCNO in studies of the early nitrosation cascade because it represents the deaminated product with markedly different ionization properties (pKa 2.7 and 8.9 for OCNO) [1]. A general-purpose oxime likewise lacks the imidazolidinone ring geometry and the N-methyl-2-imino substitution that dictate both the syn/anti isomer distribution and the nitrite-catalyzed isomerization behavior specific to this intermediate [1]. These quantitative differences in reactivity and physicochemical identity mean that generic substitution undermines the reproducibility of nitrosation studies, carcinogenicity risk assessment, and analytical method validation.

Target
Creatinine-5-oxime (OCNO): 11.2% MOHO yield; dual pKa 2.7/8.9; syn/anti isomerization
Authentic intermediate with oxime-dependent reactivity and nitrite-catalyzed isomerization
Creatinine (CRN)
May shift pathway flux: only 0.8% MOHO yield from direct nitrosation
Single pKa ~4.8; lacks oxime group; downstream product distribution may differ substantially
MOHO / generic oxime
Deaminated product; ionization profile and isomerization behavior may not transfer
Lacks 2-imino group and imidazolidinone ring geometry; cannot model early cascade steps

Quantitative Differentiation from Closest Analogs


MOHO Product Yield Advantage

Under single-batch nitrite treatment at pH 1, the conversion of creatinine (CRN) directly to 1-methyl-5-oxohydantoin 5-oxime (MOHO) yielded only 0.8%, whereas nitrosation of pre-formed 5-oxocreatinine 5-oxime (OCNO, CAS 34356-73-5) under similar conditions produced MOHO at 11.2% yield [1]. This 14-fold yield difference demonstrates that OCNO is the kinetically preferred intermediate en route to MOHO and ultimately to methylnitrosourea, establishing CAS 34356-73-5 as the critical branching point in the creatinine nitrosation cascade.

MOHO Product Yield
Head-to-head
11.2% vs 0.8%
Supports OCNO as kinetically preferred intermediate en route to MOHO
Aqueous nitrosation, pH 1, single batch; 14-fold yield difference reported
Nitrosation chemistry Reaction intermediate Product yield comparison

Stoichiometric Nitrosation Rate Advantage

The stoichiometric rate constant for OCNO nitrosation was reported to be 17 times higher than that for CRN nitrosation, while the real (concentration-independent) rate constant was 0.4 times that of CRN, measured under third-order kinetic conditions with reaction rates proportional to [nitrite]² and a pH maximum at 2.7–3.0 [1]. The 17-fold stoichiometric rate advantage reflects a more efficient net consumption of nitrite through the OCNO pathway, consistent with its role as a downstream intermediate that is consumed more rapidly than the parent CRN.

Stoichiometric Rate
Head-to-head
17× higher vs CRN
Supports more efficient nitrite consumption through the OCNO pathway
Third-order kinetics, pH max 2.7–3.0; real rate constant 0.4× CRN
Reaction kinetics Nitrosation rate Third-order kinetics

Carcinogenicity Profile in Neonatal Mouse Bioassay

In a neonatal mouse carcinogenicity bioassay (C57BL/6J × C3HeB/FeJ F₁ mice), creatinine-5-oxime (CAS 34356-73-5) administered i.p. at a total dose of 600 mg/kg (split into three doses on Days 1, 4, and 7 after birth) showed no evidence of carcinogenic activity over an 85-week observation period (0/25 animals with tumors). By contrast, the positive control diethylnitrosamine at a total dose of only 12 mg/kg (four doses) caused metastasizing liver cell tumors in 23 of 25 animals (92% incidence) [1]. Other nitrosation products in the same study exhibited significant carcinogenicity: nitrosoephedrine (600 mg/kg) induced liver carcinomas in 28/30 mice, and nitrososarcosine (225 mg/kg) induced tumors in 8/14 mice.

Tumorigenicity Endpoint
Head-to-head
0/25 vs 23/25
Supports tumorigenicity endpoint comparison in neonatal mouse bioassay
OCNO 600 mg/kg vs DEN 12 mg/kg; 85-week observation; reported context
Carcinogenicity In vivo toxicology Safety assessment

Activation Energy of Formation

The activation energy for the formation of creatinine-5-oxime (OCNO, CAS 34356-73-5) from creatinine under acidic nitrosation conditions was determined to be 19.3 kcal/mol, compared to 20.2 kcal/mol for the formation of 1-methylhydantoin-5-oxime (MOHO) and 4.12 kcal/mol for N-nitrososarcosine [1]. The 0.9 kcal/mol lower activation barrier for OCNO formation relative to MOHO formation is consistent with OCNO being the kinetically favored initial nitrosation product at C-5, preceding the deamination step that yields MOHO.

Activation Energy
Head-to-head
19.3 kcal/mol
Supports OCNO as thermodynamically favored initial nitrosation product
0.9 kcal/mol lower barrier vs MOHO (20.2 kcal/mol); acidic medium
Activation energy Reaction thermodynamics Nitrosation mechanism

Dual pKa and pH-Dependent Ionization

OCNO (CAS 34356-73-5) exhibits two measured pKa values of 2.7 and 8.9 [1], reflecting its capability to exist in cationic, neutral, and anionic forms across the pH spectrum. The parent compound creatinine has a single pKa of approximately 4.8, while MOHO, lacking the 2-imino group, displays a different ionization profile. The pKa of 2.7 is particularly relevant to nitrosation chemistry conducted at the pH maximum of 2.7–3.0, where OCNO exists in an equilibrium of protonated and neutral species that directly influences its nitrosation kinetics. This dual-pKa ionization landscape is absent in the comparator compounds and governs the compound's solubility, chromatographic retention, and reactivity.

Ionization Profile
Class-level
pKa₁ 2.7, pKa₂ 8.9
Governs pH-dependent reactivity, solubility, and chromatographic retention
Dual pKa absent in CRN and MOHO; potentiometric titration data
pKa Ionization state Physicochemical property

Nitrite-Catalyzed syn/anti Isomerization

HPLC separation of OCNO nitrosation products resolved four distinct species provisionally identified as syn- and anti-OCNO and syn- and anti-MOHO, with a predominance of the anti isomers. Nitrite was found to catalyze the isomerization of all four oximes, a novel effect not observed with creatinine itself (which lacks the oxime functionality) [1]. This nitrite-catalyzed interconversion between syn and anti oxime isomers is a unique dynamic feature of the OCNO system that has direct implications for the stereochemical outcome of downstream reactions and for the interpretation of kinetic data.

Isomerization Behavior
Class-level
4 resolved isomers, anti predominance
Nitrite-catalyzed syn/anti interconversion unique to oxime-bearing intermediate
HPLC resolution of syn/anti OCNO and MOHO; CRN lacks this behavior
Isomerization Oxime stereochemistry Nitrite catalysis

Procurement-Relevant Application Scenarios


High-Conversion Nitrosation Cascade Studies

When investigating the stepwise conversion of creatinine to methylnitrosourea via OCNO and MOHO, starting with pre-formed CAS 34356-73-5 rather than creatinine enables a 14-fold higher yield of the downstream product MOHO (11.2% vs. 0.8%) and a 17-fold higher stoichiometric nitrosation rate [1]. This makes OCNO the essential intermediate for mechanistic experiments where maximizing flux through the pathway is critical for detecting transient species or quantifying rate-limiting steps.

Non-Carcinogenic Control in Risk Assessment

In in vivo carcinogenicity studies modeling dietary nitrosation hazards, creatinine-5-oxime serves as a quantitatively validated non-carcinogenic intermediate: at 600 mg/kg, it produced zero tumors in neonatal mice, compared to 92% tumor incidence for the positive control diethylnitrosamine at just 12 mg/kg [1]. This makes CAS 34356-73-5 a preferred negative control or reference compound in carcinogenicity panels evaluating nitrosation products derived from food-borne creatinine.

Analytical Method Development Standard

The dual pKa values of CAS 34356-73-5 (2.7 and 8.9) [1] and its distinct retention behavior relative to MOHO enable its use as a certified reference standard for polarographic [2] or HPLC-UV/LC-MS methods designed to simultaneously quantify creatinine-5-oxime and 1-methylhydantoin-5-oxime in model systems, food matrices, or biological samples. The known syn/anti isomer distribution further supports method specificity validation.

Teaching and Reference for Nitrosation Kinetics

The well-characterized third-order kinetics, the 0.9 kcal/mol activation energy difference between OCNO and MOHO formation (19.3 vs. 20.2 kcal/mol) [3], and the nitrite-catalyzed isomerization phenomenon make CAS 34356-73-5 an ideal reference compound for academic laboratory courses and industrial training modules focused on nitrosation chemistry, reaction kinetics, and oxime stereochemistry.

Application
Selection Property
Validation Focus
Nitrosation cascade studies
Intermediate pathway identity
Downstream product yield verification
Carcinogenicity assessment panels
Reported tumorigenicity endpoint
Tumor incidence endpoint comparison
Analytical method development
Dual pKa & isomer profile
Chromatographic isomer resolution
Nitrosation kinetics education
Kinetic & thermodynamic parameters
Activation energy verification
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